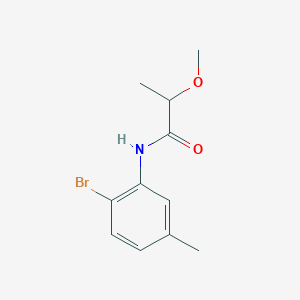
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide, also known as BAM, is a chemical compound that has garnered significant attention in scientific research for its potential therapeutic applications. BAM belongs to the class of amides, which are organic compounds containing a carbonyl group linked to an amino group.
Mécanisme D'action
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-bromo-5-methylphenyl)-2-methoxypropanamide also modulates the activity of ion channels, including voltage-gated sodium channels and transient receptor potential channels, which are involved in pain perception. Furthermore, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been shown to have low toxicity, making it a safe compound to work with. However, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-(2-bromo-5-methylphenyl)-2-methoxypropanamide. One potential avenue of research is the development of novel N-(2-bromo-5-methylphenyl)-2-methoxypropanamide analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2-bromo-5-methylphenyl)-2-methoxypropanamide and its potential use in the treatment of neurodegenerative disorders and cancer. Furthermore, studies are needed to investigate the potential use of N-(2-bromo-5-methylphenyl)-2-methoxypropanamide in combination with other drugs for enhanced therapeutic effects.
Méthodes De Synthèse
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide can be synthesized through a multistep process involving the reaction of 2-bromo-5-methylphenol with 2-methoxypropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with lithium diisopropylamide to obtain the final product, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide.
Applications De Recherche Scientifique
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-4-5-9(12)10(6-7)13-11(14)8(2)15-3/h4-6,8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAMVGOURPSPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NC(=O)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

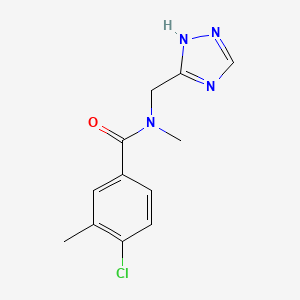

![3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642453.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid](/img/structure/B6642454.png)
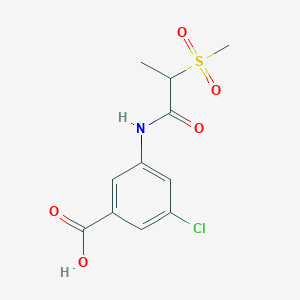
![1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6642466.png)

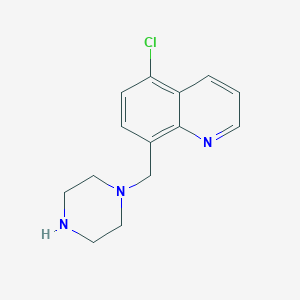

![4-[1-[(5-Fluoropyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6642489.png)
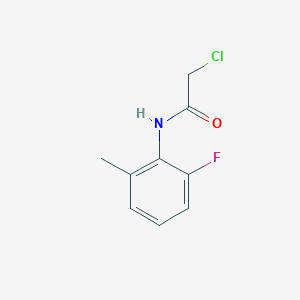
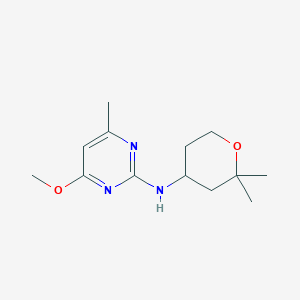
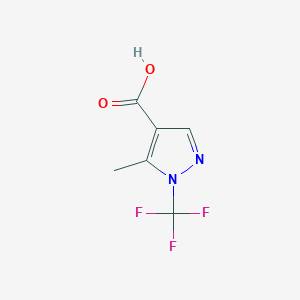
![N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine](/img/structure/B6642530.png)